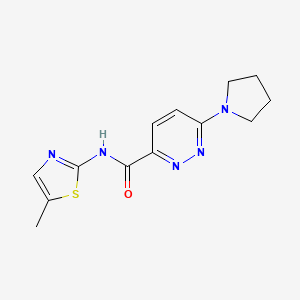
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as CMAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMAP is a derivative of the pyrrolidine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β plays a key role in a number of cellular processes, including cell proliferation and differentiation, and its inhibition has been shown to have a range of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer activity, 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to have anti-inflammatory properties, and it has been suggested that 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. One area of interest is in the development of new cancer therapies based on 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. Another potential direction is in the study of the role of GSK3β in cellular signaling pathways, and the potential use of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide as a tool for studying these pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide may be a useful tool for the development of new cancer therapies.
properties
IUPAC Name |
2-chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(12(17)9-14)11-7-8-16(13(11)18)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRJPYFUZPCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)
![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)


![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)

![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)

